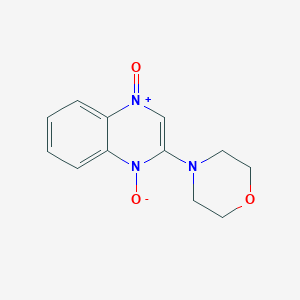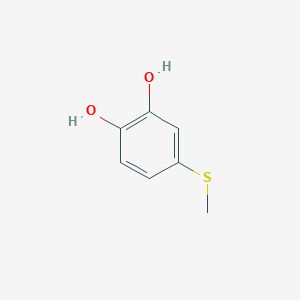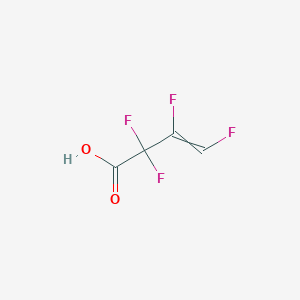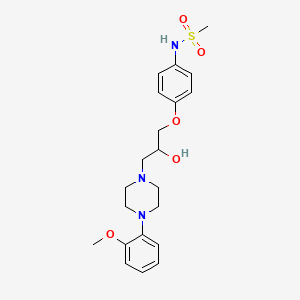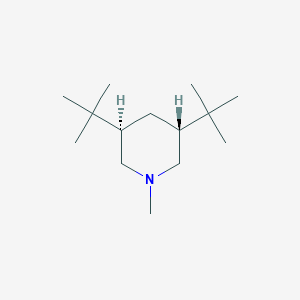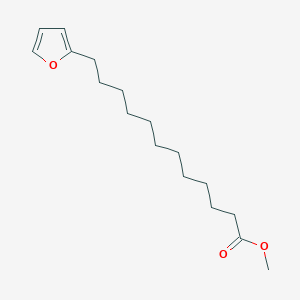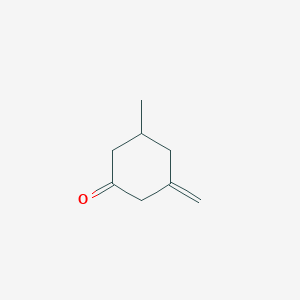
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphonic acid group attached to a heptane backbone with multiple methyl groups and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-4-oxoheptan-3-yl chloride with a phosphonic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions may involve reagents like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphate
- (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonate
Uniqueness
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63088-99-3 |
|---|---|
Molekularformel |
C11H23O4P |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethyl-4-oxoheptan-3-yl)phosphonic acid |
InChI |
InChI=1S/C11H23O4P/c1-10(2,3)7-8(12)9(11(4,5)6)16(13,14)15/h9H,7H2,1-6H3,(H2,13,14,15) |
InChI-Schlüssel |
LIRLVWXGCPDQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)C(C(C)(C)C)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


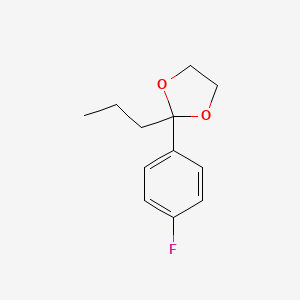
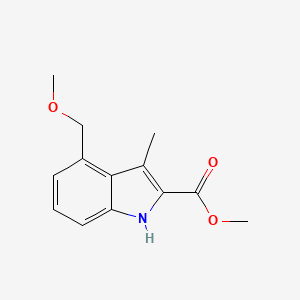
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
